3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
CAS No.: 921575-15-7
Cat. No.: VC4278941
Molecular Formula: C16H15FN6O2
Molecular Weight: 342.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921575-15-7 |
|---|---|
| Molecular Formula | C16H15FN6O2 |
| Molecular Weight | 342.334 |
| IUPAC Name | 8-(4-fluorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
| Standard InChI | InChI=1S/C16H15FN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,24,25) |
| Standard InChI Key | XDGDAAWSJIULSC-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F |
Introduction
3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-124triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound with a molecular formula of C16H16FN5O2 and a molecular weight of 342.33 g/mol . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities, including roles in nucleic acid synthesis and as potential therapeutic agents.
Synthesis and Preparation
The synthesis of such purine derivatives typically involves multi-step reactions, including condensation reactions and cyclization processes. The specific synthesis route for 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H- triazolo[4,3-e]purine-6,8(7H,9H)-dione may involve the use of fluorinated benzaldehydes and appropriate purine precursors.
Biological Activities and Potential Applications
Purine derivatives are known for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. While specific biological data for 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H- triazolo[4,3-e]purine-6,8(7H,9H)-dione are not readily available, its structural features suggest it could be explored for similar purposes.
Research Findings and Future Directions
Given the limited availability of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry. The incorporation of fluorine and the specific substitution pattern on the purine core could offer unique opportunities for drug design and development.
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